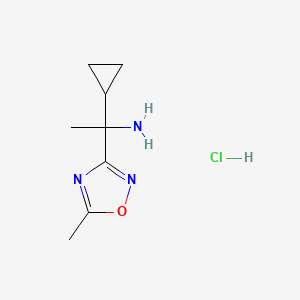

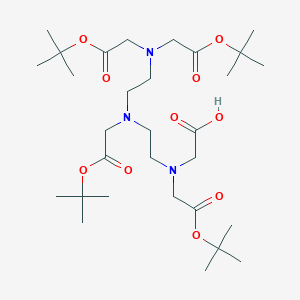

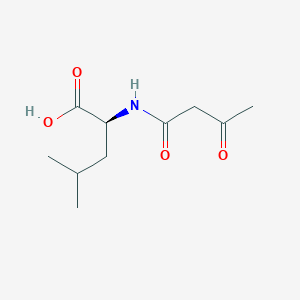

![molecular formula C7H6N2O2S2 B3246884 Thieno[3,2-b]pyridine-6-sulfonamide CAS No. 1803589-89-0](/img/structure/B3246884.png)

Thieno[3,2-b]pyridine-6-sulfonamide

Übersicht

Beschreibung

Thieno[3,2-b]pyridine-6-sulfonamide is a chemical compound with the CAS Number: 1803589-89-0 . It has a molecular weight of 214.27 .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves Pd catalyzed cross-coupling reactions and acid-mediated cycloisomerization .Molecular Structure Analysis

The IUPAC name for this compound is 1S/C7H6N2O2S2/c8-13 (10,11)5-3-7-6 (9-4-5)1-2-12-7/h1-4H, (H2,8,10,11) . The InChI key is QFKUYRBCPRBKCS-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound and its derivatives are often involved in various chemical reactions. For instance, the introduction of a five-membered thiophene into the 2-azapyrene scaffold leads to redshifted emission and substantial effects on the excited state dynamics .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Thieno[3,2-b]pyridine derivatives have been synthesized through various methods, including photochlorination and condensation processes. These compounds exhibit aromatic characteristics, which are significant in the field of heterocyclic chemistry (Klemm, Johnson, & White, 1970).

- Studies on the nitration of thieno[3,2-b]pyridine systems have led to the synthesis of novel compounds like 3,7-dinitro-thieno[3,2-b]pyridine, expanding the range of these molecules' applications in chemical research (Klemm, Johnstone, Sur, & Muchiri, 1989).

Antitumor and Antibacterial Properties

- A series of thieno[3,2-d]pyrimidine derivatives, including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates, have been synthesized and evaluated for their antitumor and antibacterial properties. Some compounds showed higher activity against various cancer cell lines than standard drugs like doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).

Improving Solubility for Clinical Applications

- The thieno[2,3-b]pyridines class of antiproliferatives has been studied for clinical applications. Efforts to improve their low water solubility have included the incorporation of different moieties, resulting in increased solubility and potential efficacy in cancer treatment (Zafar et al., 2018).

Wirkmechanismus

While the specific mechanism of action for Thieno[3,2-b]pyridine-6-sulfonamide is not mentioned in the search results, sulfonamide drugs, which this compound is a part of, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .

It has a molecular weight of 214.27 . The storage temperature is room temperature .

Zukünftige Richtungen

Thienopyrimidine derivatives, which include Thieno[3,2-b]pyridine-6-sulfonamide, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are often used in the development of pharmaceutical drugs . Future research may focus on the development of thienopyrimidine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

Eigenschaften

IUPAC Name |

thieno[3,2-b]pyridine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKUYRBCPRBKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

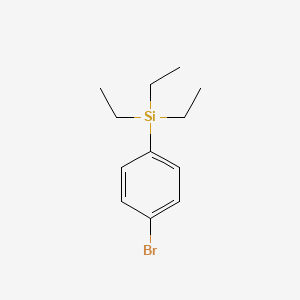

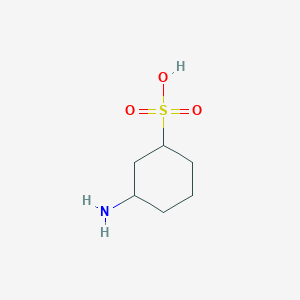

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)

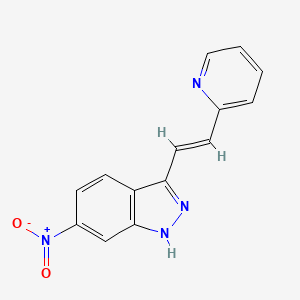

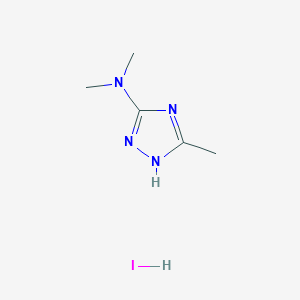

![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)

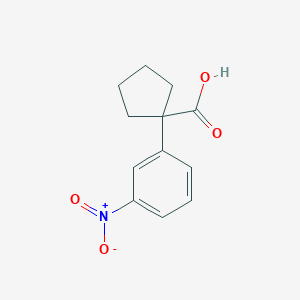

![2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B3246876.png)